molecular formula C12H12N2O2 B13667779 Methyl 3-amino-5-methylquinoline-2-carboxylate

Methyl 3-amino-5-methylquinoline-2-carboxylate

Cat. No.: B13667779
M. Wt: 216.24 g/mol
InChI Key: CEJQURLPLDKBFP-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methylquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylbenzoic acid with methyl anthranilate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-5-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets may vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the amino and carboxylate groups.

    Methyl 3-aminoquinoline-2-carboxylate: Similar structure but without the methyl group at the 5-position.

    5-Methylquinoline-2-carboxylate: Lacks the amino group at the 3-position.

Uniqueness: Methyl 3-amino-5-methylquinoline-2-carboxylate is unique due to the presence of both the amino and carboxylate groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 3-amino-5-methylquinoline-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-7-4-3-5-10-8(7)6-9(13)11(14-10)12(15)16-2/h3-6H,13H2,1-2H3

InChI Key

CEJQURLPLDKBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=CC=C1)C(=O)OC)N

Origin of Product

United States

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